N-(2-fluoroethyl)cyclopropanaminehydrochloride
Description
N-(2-Fluoroethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a 2-fluoroethyl substituent and a hydrochloride counterion. The cyclopropane ring imparts structural rigidity, while the fluorine atom on the ethyl chain enhances electronegativity and influences molecular interactions. This compound is primarily used in pharmaceutical research as a building block for drug candidates, particularly in targeting enzymes or receptors where fluorine substitution modulates bioavailability and metabolic stability .
Properties
Molecular Formula |
C5H11ClFN |
|---|---|
Molecular Weight |
139.60 g/mol |
IUPAC Name |
N-(2-fluoroethyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-4-7-5-1-2-5;/h5,7H,1-4H2;1H |
InChI Key |
PKLUZCMYZCAONS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-fluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of N-(2-fluoroethyl)cyclopropanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanamine derivatives
Scientific Research Applications
N-(2-fluoroethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structurally related compounds differ in substituents on the ethyl chain or the amine backbone. Below is a detailed comparison:
Substituent Variation on the Ethyl Chain
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s high electronegativity improves binding to hydrogen-bond acceptors in biological targets, whereas chlorine’s polarizability enhances hydrophobic interactions .
- Number of Fluorines : Trifluoro derivatives exhibit higher metabolic stability due to reduced oxidative metabolism, making them favorable in drug design .
Variation in Amine Backbone
Key Observations :
- Cyclopropane vs. Aromatic Backbones : Cyclopropane derivatives offer conformational restraint, improving target selectivity, while aromatic backbones (e.g., benzyl) enhance membrane permeability .
- Hybrid Structures : Compounds like N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine hydrochloride (C₉H₁₂BrClN₂) combine cyclopropane with heteroaromatic groups, balancing rigidity and solubility .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
